molecular formula C11H15NO2S B8393873 3-(Isobutylsulfanyl)-4-nitrotoluene

3-(Isobutylsulfanyl)-4-nitrotoluene

Cat. No.: B8393873
M. Wt: 225.31 g/mol
InChI Key: LDMPFOGMTVTWTR-UHFFFAOYSA-N
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Description

3-(Isobutylsulfanyl)-4-nitrotoluene is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What synthetic strategies are commonly employed to prepare 3-(Isobutylsulfanyl)-4-nitrotoluene, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves two key steps:

Nitration of toluene : Using mixed acid (HNO₃/H₂SO₄) to yield 4-nitrotoluene . Titanium(IV) nitrate may enhance regioselectivity for the para isomer .

Sulfanylation : Introducing the isobutylsulfanyl group at the 3-position via nucleophilic aromatic substitution (NAS). This requires activating the nitro group (e.g., using a Friedel-Crafts catalyst) and reacting with isobutyl mercaptan. Optimization includes controlling temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to minimize byproducts like 2-substituted isomers .

Critical Parameters :

  • Purity of 4-nitrotoluene (≥99%) to avoid competing reactions from ortho/meta isomers .
  • Use of anhydrous conditions to prevent hydrolysis of intermediates.

Q. Advanced: How can density functional theory (DFT) predict the electronic structure and regioselectivity of sulfanylation in this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the molecule’s frontier orbitals to identify reactive sites. Key steps:

Charge Distribution Analysis : The nitro group withdraws electron density, making the 3-position (meta to nitro) electrophilic. Isobutylsulfanyl’s nucleophilicity is enhanced by sulfur’s lone pairs .

Transition State Modeling : Simulate NAS mechanisms to compare activation energies for 3- vs. 2-substitution pathways. Solvent effects (e.g., PCM model) refine accuracy .

Vibrational Frequency Validation : Match computed IR spectra (e.g., C-NO₂ stretching at ~1520 cm⁻¹) with experimental FTIR data to confirm regiochemistry .

Q. Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Aromatic protons show splitting patterns (e.g., doublet for H-5 at δ 7.8–8.2 ppm). The isobutylsulfanyl group’s CH₂ resonates at δ 2.5–3.0 ppm .
    • ¹³C NMR : Nitro carbon at ~148 ppm; sulfur-linked carbon at ~40 ppm .
  • GC-MS : Molecular ion [M]⁺ at m/z 225 (C₁₀H₁₃NO₂S), with fragmentation peaks at m/z 137 (loss of isobutylsulfanyl) .
  • FTIR : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and C-S (650–700 cm⁻¹) groups .

Q. Advanced: What enzymatic pathways degrade this compound in Pseudomonas species, and how can these be studied?

Answer:

  • Degradation Steps :
    • Nitro Reduction : NADH-dependent nitroreductases convert the nitro group to amine, forming 3-(isobutylsulfanyl)-4-aminotoluene .
    • Sulfanyl Oxidation : Monooxygenases (e.g., CYP450) oxidize the thioether to sulfoxide/sulfone .
  • Methodology :
    • Gene Knockout : Disrupt putative nfsB (nitroreductase) or styAB (styrene monooxygenase) genes to assess pathway blockage .
    • Metabolite Profiling : Use LC-HRMS to identify intermediates like 4-amino derivatives or sulfonic acids .

Q. Basic: How does the isobutylsulfanyl group influence the compound’s solubility and partitioning?

Answer:

  • LogP Prediction : The hydrophobic isobutylsulfanyl group increases logP (~2.8) compared to 4-nitrotoluene (logP ~1.9), reducing aqueous solubility .
  • Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) for reactions; hexane/ethyl acetate mixtures for column chromatography .

Q. Advanced: What electrochemical methods enable selective reduction of the nitro group in this compound?

Answer:

  • Electrochemically Assisted Injection CE-MS (EAI-CE-MS) :
    • Apply −1.2 V (vs. Ag/AgCl) to reduce nitro to amine at a Pt electrode .
    • Isotope-labeled internal standards (e.g., ¹⁵N-nitro) quantify conversion efficiency .
  • Comparison to Chemical Reduction : Catalytic hydrogenation (H₂/Pd-C) risks over-reduction of the thioether, while electrochemical methods preserve the sulfanyl group .

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Toxicity Data : Analogous to 4-nitrotoluene: LD₅₀ (rat, oral) = 1600 mg/kg; potential mutagenicity via nitroso intermediates .
  • PPE : Nitrile gloves, fume hood, and explosion-proof refrigeration for storage (flash point ~106°C) .

Q. Advanced: How can time-resolved photolysis studies elucidate the degradation kinetics of this compound?

Answer:

  • Laser Flash Photolysis : Use a 355 nm Nd:YAG laser to initiate degradation. Monitor transient species (e.g., nitro radical anions) via UV-vis spectroscopy at 400–500 nm .
  • Computational Modeling : TD-DFT predicts excited-state behavior; compare with experimental half-lives in aqueous/organic media .

Q. Basic: How is this compound quantified in environmental matrices?

Answer:

  • GC-FID : Solid-phase microextraction (SPME) pre-concentrates samples. Calibrate using deuterated analogs (e.g., d₃-isobutylsulfanyl) .
  • HPLC-UV : C18 column with acetonitrile/water (70:30); λ = 254 nm (nitro absorption) .

Q. Advanced: What isotopic labeling strategies trace metabolic pathways in mammalian systems?

Answer:

  • ¹³C-Labeling : Synthesize 3-(¹³C-isobutylsulfanyl)-4-nitrotoluene. Track metabolites via ¹³C NMR or LC-MS/MS in rat hepatocyte assays .
  • Mechanistic Insight : Identify glutathione adducts (e.g., m/z 456 for sulfanyl-glutathione conjugates) to map detoxification pathways .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-methyl-2-(2-methylpropylsulfanyl)-1-nitrobenzene

InChI

InChI=1S/C11H15NO2S/c1-8(2)7-15-11-6-9(3)4-5-10(11)12(13)14/h4-6,8H,7H2,1-3H3

InChI Key

LDMPFOGMTVTWTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])SCC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(Isobutylsulfanyl)-4-nitrotoluene (0.75 g, 67%) was prepared from 2-methyl-propanethiol and 3-fluoro-4-nitrotoluene (0.77 g, 5.0 mmol) following the general procedure A. This was reduced to 2-isobutylsulfanyl-4-methyl-aniline (0.46 g, 63%) following general procedure B. 1-(2-Isobutylsulfanyl-4-methyl-phenyl)-3-thiazol-2-yl-urea (218 mg, 68%) was prepared from 2-isobutylsulfanyl-4-methyl-aniline (195 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
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0.77 g
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